Stereochemical Configuration Divergence: (5S) vs. (5R) and Other Diastereomers
The (5S) absolute configuration represents a distinct stereochemical entity within the 3-cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile family. The (5S) isomer (CAS 2750723-39-6) is structurally and configurationally distinct from the (3R,5S)-isomer (CAS 1462290-00-1), the (3S,5S)-isomer (CAS 1462289-99-1), and the (3S,5R)-isomer. In the 1,3,4-trisubstituted pyrrolidine CCR5 antagonist series, stereochemistry at the pyrrolidine ring positions is a primary determinant of receptor binding affinity, with specific diastereomers showing orders-of-magnitude differences in IC50 values [1]. Using the (5S) isomer as a synthetic intermediate enforces a specific topological constraint that propagates through subsequent synthetic steps, ensuring the final agent matches the active stereochemistry identified in lead optimization.
| Evidence Dimension | Stereochemical identity and configurational purity requirement |
|---|---|
| Target Compound Data | Specific (5S) absolute configuration; CAS 2750723-39-6; C9H12N2O; MW 164.20 |
| Comparator Or Baseline | (3R,5S)-isomer (CAS 1462290-00-1); (3S,5S)-isomer (CAS 1462289-99-1); (3R,5R)-isomer (no CAS identified); racemic mixtures |
| Quantified Difference | Distinct CAS registration numbers confirm configurational non-identity. In analogous trisubstituted pyrrolidine CCR5 antagonists, diastereomeric switching can alter IC50 by >100-fold (class inference from Hale et al., 2001). Exact quantitative fold-difference for this specific compound has not been published in head-to-head format. |
| Conditions | Structural identity confirmed by CAS registry; biological relevance inferred from class-level SAR of 1,3,4-trisubstituted pyrrolidine CCR5 antagonists. |
Why This Matters
Procurement of the incorrect stereoisomer can derail a lead optimization campaign by introducing an inactive or subpotent diastereomer, wasting synthetic resources and generating misleading SAR data.
- [1] Hale, J. J., et al. (2001). 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 1: Discovery of the pyrrolidine scaffold and determination of its stereochemical requirements. Bioorganic & Medicinal Chemistry Letters, 11(11), 1437-1440. View Source
